Cas no 2228841-35-6 (2,2-difluoro-4-(1H-1,2,4-triazol-1-yl)butan-1-ol)
2,2-difluoro-4-(1H-1,2,4-triazol-1-yl)butan-1-ol Chemical and Physical Properties
Names and Identifiers
-
- 2,2-difluoro-4-(1H-1,2,4-triazol-1-yl)butan-1-ol
- 2228841-35-6
- EN300-1967934
-
- Inchi: 1S/C6H9F2N3O/c7-6(8,3-12)1-2-11-5-9-4-10-11/h4-5,12H,1-3H2
- InChI Key: NWGWHAQOTLDKJX-UHFFFAOYSA-N
- SMILES: FC(CO)(CCN1C=NC=N1)F
Computed Properties
- Exact Mass: 177.07136824g/mol
- Monoisotopic Mass: 177.07136824g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 12
- Rotatable Bond Count: 4
- Complexity: 145
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.3
- Topological Polar Surface Area: 50.9Ų
2,2-difluoro-4-(1H-1,2,4-triazol-1-yl)butan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1967934-0.05g |
2,2-difluoro-4-(1H-1,2,4-triazol-1-yl)butan-1-ol |
2228841-35-6 | 0.05g |
$1068.0 | 2023-09-16 | ||
| Enamine | EN300-1967934-0.1g |
2,2-difluoro-4-(1H-1,2,4-triazol-1-yl)butan-1-ol |
2228841-35-6 | 0.1g |
$1119.0 | 2023-09-16 | ||
| Enamine | EN300-1967934-0.25g |
2,2-difluoro-4-(1H-1,2,4-triazol-1-yl)butan-1-ol |
2228841-35-6 | 0.25g |
$1170.0 | 2023-09-16 | ||
| Enamine | EN300-1967934-0.5g |
2,2-difluoro-4-(1H-1,2,4-triazol-1-yl)butan-1-ol |
2228841-35-6 | 0.5g |
$1221.0 | 2023-09-16 | ||
| Enamine | EN300-1967934-1.0g |
2,2-difluoro-4-(1H-1,2,4-triazol-1-yl)butan-1-ol |
2228841-35-6 | 1g |
$1272.0 | 2023-06-03 | ||
| Enamine | EN300-1967934-2.5g |
2,2-difluoro-4-(1H-1,2,4-triazol-1-yl)butan-1-ol |
2228841-35-6 | 2.5g |
$2492.0 | 2023-09-16 | ||
| Enamine | EN300-1967934-5.0g |
2,2-difluoro-4-(1H-1,2,4-triazol-1-yl)butan-1-ol |
2228841-35-6 | 5g |
$3687.0 | 2023-06-03 | ||
| Enamine | EN300-1967934-10.0g |
2,2-difluoro-4-(1H-1,2,4-triazol-1-yl)butan-1-ol |
2228841-35-6 | 10g |
$5467.0 | 2023-06-03 | ||
| Enamine | EN300-1967934-1g |
2,2-difluoro-4-(1H-1,2,4-triazol-1-yl)butan-1-ol |
2228841-35-6 | 1g |
$1272.0 | 2023-09-16 | ||
| Enamine | EN300-1967934-5g |
2,2-difluoro-4-(1H-1,2,4-triazol-1-yl)butan-1-ol |
2228841-35-6 | 5g |
$3687.0 | 2023-09-16 |
2,2-difluoro-4-(1H-1,2,4-triazol-1-yl)butan-1-ol Related Literature
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
Additional information on 2,2-difluoro-4-(1H-1,2,4-triazol-1-yl)butan-1-ol
Exploring the Properties and Applications of 2,2-Difluoro-4-(1H-1,2,4-Triazol-1-yl)Butan-1-ol (CAS No. 2228841-35-6)
In the realm of specialty chemicals, 2,2-difluoro-4-(1H-1,2,4-triazol-1-yl)butan-1-ol (CAS No. 2228841-35-6) has garnered significant attention due to its unique molecular structure and versatile applications. This compound, characterized by the presence of a difluoro group and a 1,2,4-triazole moiety, offers a compelling combination of reactivity and stability, making it a valuable intermediate in pharmaceutical and agrochemical research. Researchers and industry professionals frequently search for keywords like "difluoro butanol derivatives" or "triazole-containing compounds" to explore its potential.
The growing interest in fluorinated compounds and heterocyclic chemistry has propelled the study of CAS No. 2228841-35-6. Fluorination is a hot topic in drug design, as it often enhances metabolic stability and bioavailability. Meanwhile, the 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, known for its antimicrobial and antifungal properties. This dual functionality positions 2,2-difluoro-4-(1H-1,2,4-triazol-1-yl)butan-1-ol as a promising candidate for further investigation in drug discovery pipelines.
From a synthetic perspective, the compound's difluoro group introduces intriguing challenges and opportunities. Fluorine atoms can significantly alter electronic distribution and steric effects, influencing reaction pathways. Chemists searching for "fluorine effects on organic reactions" or "triazole synthesis optimization" will find this molecule particularly relevant. Recent publications highlight its utility in nucleophilic substitution reactions and as a building block for more complex architectures.
In material science applications, the presence of both polar (hydroxyl) and non-polar (difluoro) regions in 2,2-difluoro-4-(1H-1,2,4-triazol-1-yl)butan-1-ol makes it interesting for surface modification studies. Researchers exploring "fluorinated surfactants" or "functionalized polymers" have investigated its potential to alter interfacial properties. The compound's balanced hydrophilicity-lipophilicity character could enable innovative applications in coatings or specialty materials.
Analytical characterization of CAS No. 2228841-35-6 presents its own set of interesting features. The difluoro moiety produces distinctive splitting patterns in NMR spectra, while the triazole proton appears as a characteristic singlet. These spectral signatures are valuable for quality control and mechanistic studies. Laboratory professionals often search for "NMR interpretation of fluorinated compounds" or "HPLC methods for heterocyclic alcohols" when working with such materials.
The stability profile of 2,2-difluoro-4-(1H-1,2,4-triazol-1-yl)butan-1-ol under various conditions is another area of practical importance. Thermal analysis studies reveal interesting decomposition patterns that inform storage and handling protocols. Process chemists frequently inquire about "thermal stability of fluorinated alcohols" or "compatibility of triazoles with common reagents," making this compound's behavior particularly noteworthy for industrial applications.
Looking toward future developments, the environmental fate of fluorinated compounds like CAS No. 2228841-35-6 is receiving increased scrutiny. As sustainability becomes a central concern in chemical innovation, researchers are examining biodegradation pathways and green chemistry approaches for such molecules. Search trends show growing interest in "eco-friendly fluorination methods" and "sustainable heterocyclic synthesis," areas where this compound could contribute to advancements.
In conclusion, 2,2-difluoro-4-(1H-1,2,4-triazol-1-yl)butan-1-ol represents a fascinating intersection of fluorine chemistry and heterocyclic science. Its CAS No. 2228841-35-6 serves as an important identifier for researchers exploring its diverse applications. As interest in fluorinated building blocks and triazole derivatives continues to grow across multiple disciplines, this compound's unique properties ensure its place in ongoing scientific and industrial innovation.
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